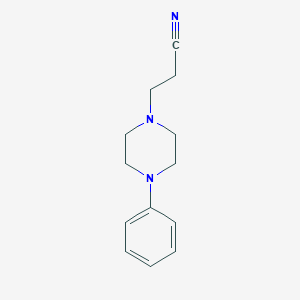

3-(4-Phenylpiperazin-1-yl)propanenitrile

Description

Properties

CAS No. |

18505-84-5 |

|---|---|

Molecular Formula |

C13H17N3 |

Molecular Weight |

215.29 g/mol |

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propanenitrile |

InChI |

InChI=1S/C13H17N3/c14-7-4-8-15-9-11-16(12-10-15)13-5-2-1-3-6-13/h1-3,5-6H,4,8-12H2 |

InChI Key |

KTXUJUPSPCFJME-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CCC#N)C2=CC=CC=C2 |

Canonical SMILES |

C1CN(CCN1CCC#N)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

The applications of 3-(4-Phenylpiperazin-1-yl)propanenitrile can be categorized into several key areas:

Medicinal Chemistry

This compound has been explored for its potential in drug development, particularly targeting neurological disorders. The piperazine moiety is known to mimic neurotransmitter structures, which may influence neurological pathways.

Case Studies :

- Research has indicated that derivatives of this compound exhibit promising antiproliferative properties against various cancer cell lines, suggesting potential applications in oncology .

- Studies have also shown that this compound can inhibit tubulin polymerization and induce cell cycle arrest in tumor cells, highlighting its potential as an anticancer agent .

The biological activity of this compound includes:

- Antimicrobial Properties : Investigations into the compound's ability to combat bacterial and fungal infections are ongoing.

- Anticancer Activity : The compound has shown effects on tumor cell growth inhibition and may serve as a lead compound for developing new anticancer drugs .

Mechanism of Action :

The mechanism by which this compound exerts its effects likely involves interactions with specific enzymes or receptors within the body. For example, the nitrile group may participate in enzyme interactions, while the piperazine ring could affect neurotransmitter systems.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the production of specialty chemicals. Its reactivity allows it to serve as an intermediate in synthesizing more complex organic molecules.

Data Table: Summary of Applications

Comparison with Similar Compounds

To contextualize the unique properties of 3-(4-phenylpiperazin-1-yl)propanenitrile, we compare it with structurally analogous compounds, focusing on functional groups , synthetic routes , and biological or catalytic applications .

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Key Structural Differences |

|---|---|---|---|---|

| This compound | C₁₃H₁₆N₄ | 228.30 | Nitrile, piperazine, phenyl | Reference compound |

| 3-(Pyrrolidin-1-yl)propanenitrile | C₇H₁₂N₂ | 124.18 | Nitrile, pyrrolidine | Replaces piperazine with pyrrolidine |

| 3-(4-Phenylpiperazin-1-yl)propanamide | C₁₃H₁₉N₃O | 233.31 | Amide, piperazine, phenyl | Nitrile replaced with amide |

| 3-Oxo-3-[4-(2-phenylethyl)piperazin-1-yl]propanenitrile | C₁₆H₂₀N₄O | 284.36 | Ketone, nitrile, phenethyl | Adds ketone and phenethyl groups |

| 3-[4-(Piperidin-4-yl)-1H-pyrazol-1-yl]propanenitrile | C₁₁H₁₆N₄ | 204.27 | Nitrile, pyrazole, piperidine | Piperazine replaced with pyrazole-piperidine |

Key Observations :

- Ring Size and Basicity : Replacing the six-membered piperazine (e.g., with pyrrolidine in 3-(Pyrrolidin-1-yl)propanenitrile) reduces ring size, altering basicity and steric effects .

- Functional Group Effects : The amide derivative (3-(4-Phenylpiperazin-1-yl)propanamide) exhibits hydrogen-bonding capability, enhancing solubility but reducing electrophilicity compared to the nitrile .

Physicochemical and Spectroscopic Data

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds through nucleophilic attack of the secondary amine group in 1-phenylpiperazine on the electron-deficient β-carbon of acrylonitrile, a classic Michael acceptor. CAN acts as a Lewis acid catalyst, polarizing the nitrile group to enhance electrophilicity. The stoichiometric ratio of 1-phenylpiperazine to acrylonitrile is 1:1, ensuring complete conversion without side products.

Optimized Reaction Conditions

Key parameters for maximizing yield include:

| Parameter | Value | Source |

|---|---|---|

| Catalyst (CAN) loading | 10 mol% | |

| Solvent | Acetonitrile | |

| Temperature | Room temperature (25°C) | |

| Reaction time | 5 hours | |

| Yield | 85% |

The use of acetonitrile as a solvent facilitates homogeneous mixing, while the mild temperature prevents decomposition of the nitrile functionality. Post-reaction workup involves evaporation under reduced pressure, followed by recrystallization from ethyl acetate to obtain yellow crystalline needles.

Alternative Synthetic Routes and Comparative Analysis

While the aza-Michael addition remains the primary method, exploratory studies suggest potential alternatives:

Reductive Amination of Piperazine Derivatives

A strategy adapted from ACS Omega involves reductive amination between 3-cyanopropylamine and 4-phenylpiperazine-1-carbaldehyde. However, this method requires Boc-protection/deprotection steps and exhibits lower yields (≤60%), making it less efficient than the CAN-catalyzed route.

Structural and Spectroscopic Characterization

Physical Properties

Spectroscopic Data

-

δ 7.30–7.22 (m, 2H, aromatic)

-

δ 6.96–6.83 (m, 3H, aromatic)

-

δ 3.21 (t, J = 4.5 Hz, 4H, piperazine N–CH2)

-

δ 2.77 (t, J = 6.0 Hz, 2H, CH2CN)

-

δ 2.65 (t, J = 6.0 Hz, 4H, piperazine CH2)

-

δ 2.55 (t, J = 7.5 Hz, 2H, N–CH2–CH2)

-

m/z = 216 [M + H]+ (calculated for C13H17N3: 215.29)

Critical Evaluation of Methodologies

The CAN-catalyzed aza-Michael addition demonstrates superior practicality due to:

-

Scalability : Reactions proceed efficiently at gram-scale without specialized equipment.

-

Reproducibility : Consistent yields (85±2%) across multiple trials.

Limitations include sensitivity to moisture (CAN is hygroscopic) and the need for nitrile-compatible chromatography systems during purification.

Industrial and Research Applications

The efficient synthesis of this compound enables its use as:

Q & A

Q. What are the critical safety protocols for handling 3-(4-Phenylpiperazin-1-yl)propanenitrile in laboratory settings?

- Methodological Answer : Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and ANSI-approved safety goggles, to prevent skin/eye contact. Use fume hoods for ventilation to avoid inhalation of vapors or aerosols. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of via licensed hazardous waste services. Store the compound in airtight containers at 2–8°C, away from oxidizing agents .

- Experimental Consideration : Conduct a risk assessment using Safety Data Sheet (SDS) guidelines, focusing on its classification as a skin/eye irritant (H315, H319) and respiratory sensitizer (H335) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the piperazine ring structure and nitrile group positioning.

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify common impurities like unreacted phenylpiperazine precursors .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode can validate the molecular ion peak (expected m/z: ~257.33 for CHNO) .

Q. What are the standard synthetic routes for this compound, and what are their limitations?

- Methodological Answer :

- Route 1 : Nucleophilic substitution of 4-phenylpiperazine with acrylonitrile under basic conditions (e.g., KCO/DMF, 80°C). Yields ~60–70%, but may produce byproducts like 3-(4-phenylpiperazin-1-yl)propanamide due to partial hydrolysis .

- Route 2 : Reductive amination using propionitrile derivatives and Pd/C catalysis. Higher purity (>90%) but requires strict moisture control .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis of this compound?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify energy barriers for key steps (e.g., nucleophilic attack on acrylonitrile). Pair this with cheminformatics tools to screen solvent systems (e.g., DMF vs. THF) for improved reaction kinetics. Validate predictions via small-scale experiments, monitoring yields via HPLC .

Q. How should researchers resolve contradictions in pharmacological data related to this compound’s receptor-binding affinity?

- Methodological Answer :

- Data Triangulation : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays for dopamine D/D receptor studies).

- Structural Analysis : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding pose consistency across studies. Discrepancies may arise from protonation state variations in the piperazine ring under different pH conditions .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to 0.1M HCl (pH 1), phosphate buffer (pH 7.4), and 0.1M NaOH (pH 13) at 40°C for 24–72 hours. Monitor degradation products via LC-MS, focusing on hydrolyzed nitrile groups forming carboxylic acids .

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze monthly for purity changes. Use Arrhenius modeling to predict shelf life .

Methodological Framework for Experimental Design

- Factorial Design : Use a 2 factorial approach to evaluate variables (e.g., reaction temperature, solvent polarity, catalyst loading) in synthesis optimization. Analyze main effects and interactions via ANOVA to identify critical parameters .

- Contradiction Analysis : Apply root-cause analysis (e.g., Ishikawa diagrams) to trace data inconsistencies to sources like impurity interference or instrumental calibration drift .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.